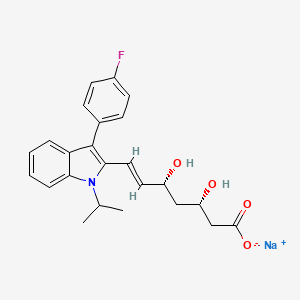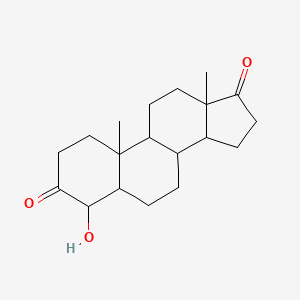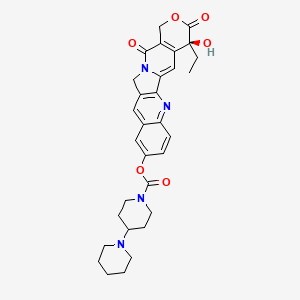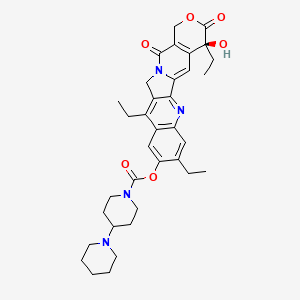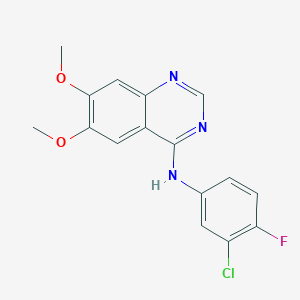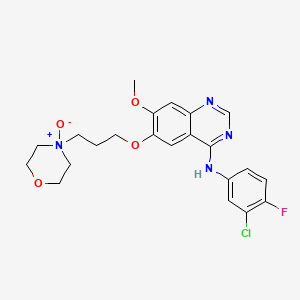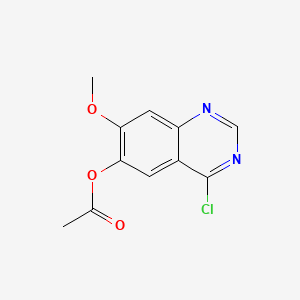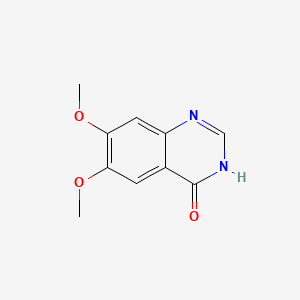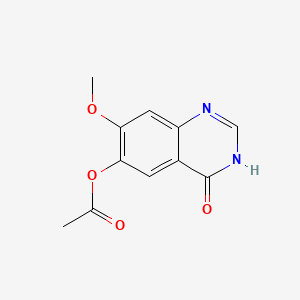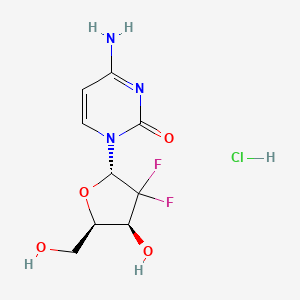
4-脱甲基依斯特拉非林
描述
4-Desmethyl Istradefylline is a metabolite of Istradefylline, a selective adenosine A2A receptor antagonist. This compound is known for its potential therapeutic effects, particularly in the treatment of Parkinson’s disease. The adenosine A2A receptors are primarily located in the basal ganglia, a brain region significantly involved in motor control and affected in Parkinson’s disease .
科学研究应用
4-Desmethyl Istradefylline has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of adenosine receptor antagonists.
Biology: The compound is utilized in biological assays to understand the role of adenosine A2A receptors in various physiological processes.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases, particularly Parkinson’s disease.
作用机制
Target of Action
4-Desmethyl Istradefylline is a metabolite of Istradefylline . The primary target of 4-Desmethyl Istradefylline is the adenosine A2A receptor . These receptors are found in the basal ganglia, a region of the brain that suffers degeneration in Parkinson’s disease, and is also significantly involved in motor control .
Mode of Action
4-Desmethyl Istradefylline acts as a selective antagonist at the adenosine A2A receptor . This means it binds to these receptors and blocks their activation by adenosine. This action can enhance the function of dopamine on D2 receptor neurons and result in some anti-Parkinson’s effect .
Biochemical Pathways
The biochemical pathways affected by 4-Desmethyl Istradefylline involve the adenosine and dopamine systems . Adenosine A2A receptors form heterotetramers with the
生化分析
Biochemical Properties
4-Desmethyl Istradefylline interacts with adenosine A2A receptors . These receptors are found in the basal ganglia, a region of the brain that suffers degeneration in Parkinson’s disease and is significantly involved in motor control .
Cellular Effects
Its parent compound, Istradefylline, has been shown to improve motor function in Parkinson’s disease patients through its neuronal activity .
Molecular Mechanism
4-Desmethyl Istradefylline, like Istradefylline, is likely to exert its effects at the molecular level by antagonizing the adenosine A2A receptor . This receptor is known to form heterotetramers with the dimers of dopamine D2 receptors within the striatum .
Temporal Effects in Laboratory Settings
Studies on Istradefylline have shown that it has a more robust effect in improving motor function when combined with low or threshold doses of levodopa rather than with high doses .
Dosage Effects in Animal Models
While specific studies on 4-Desmethyl Istradefylline in animal models are limited, research on Istradefylline has shown that it is effective in animal models of neutrophilic inflammation .
Metabolic Pathways
4-Desmethyl Istradefylline is a metabolite of Istradefylline, which is metabolized mainly by CYP1A1, CYP3A4, and CYP3A5 . Other enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP2D6 also partly contribute to the metabolism of Istradefylline .
准备方法
The synthesis of 4-Desmethyl Istradefylline involves several steps, starting from the parent compound, Istradefylline. The preparation methods often include selective demethylation reactions. Industrial production methods typically involve the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
化学反应分析
4-Desmethyl Istradefylline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
相似化合物的比较
4-Desmethyl Istradefylline is unique compared to other adenosine A2A receptor antagonists due to its specific metabolic profile and potency. Similar compounds include:
Istradefylline: The parent compound, also a selective adenosine A2A receptor antagonist.
Caffeine: A non-selective adenosine receptor antagonist with broader effects.
Theophylline: Another non-selective adenosine receptor antagonist used in respiratory diseases.
属性
IUPAC Name |
1,3-diethyl-8-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-5-22-17-16(18(25)23(6-2)19(22)26)21(3)15(20-17)10-8-12-7-9-13(24)14(11-12)27-4/h7-11,24H,5-6H2,1-4H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGCYFOMTIEDMR-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160434-48-0 | |
| Record name | 4'-O-Demethyl istradefylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160434480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-O-DEMETHYL ISTRADEFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2P9NA76OG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



